1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one
Description
This compound features a piperazine core linked to a pyridazine ring substituted with a 1,2,4-triazole moiety at the 6-position. The propan-1-one chain terminates in a phenylsulfonyl group, a structural motif associated with enhanced bioavailability and target binding in antifungal agents . The triazole group is particularly notable due to its prevalence in clinically used antifungals (e.g., fluconazole), which inhibit fungal cytochrome P450 enzymes .
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O3S/c27-19(8-13-30(28,29)16-4-2-1-3-5-16)25-11-9-24(10-12-25)17-6-7-18(23-22-17)26-15-20-14-21-26/h1-7,14-15H,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLZIJIRLYETKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)CCS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one is a novel derivative featuring a complex structure that combines elements of triazole and pyridazine rings. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure
The molecular formula of this compound is , and its structure can be broken down into several key components:
- Triazole Ring : Known for its diverse biological activity, particularly in antifungal and anticancer applications.
- Pyridazine Moiety : Associated with various pharmacological effects including antihypertensive and anti-inflammatory activities.
- Piperazine Linkage : Often enhances the bioactivity of compounds by improving solubility and bioavailability.
Antimicrobial Activity
Research indicates that compounds containing triazole and pyridazine structures exhibit significant antimicrobial properties. For example, derivatives of pyridazinones have shown effectiveness against various bacterial strains, suggesting that the inclusion of these rings in the compound may confer similar properties. A study highlighted that pyridazinone derivatives demonstrated promising antibacterial activity, particularly against gram-positive bacteria .
Anticancer Potential
The triazole component is known for its role in cancer therapy. Recent studies have indicated that triazole derivatives can induce apoptosis in cancer cells. For instance, mercapto-substituted 1,2,4-triazoles have been shown to possess chemopreventive effects against breast cancer cell lines such as MCF-7 . The incorporation of the triazole ring in our compound may similarly enhance its anticancer potential.
Anti-inflammatory Effects
Pyridazine derivatives have been reported to exhibit anti-inflammatory activities. Compounds with similar structures have been evaluated for their ability to inhibit inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .
Case Studies
Several studies have investigated the biological activities of related compounds:
- Pyridazinone Derivatives : A series of pyridazinone derivatives were synthesized and tested for their antibacterial and antifungal activities. The results indicated that specific substitutions on the pyridazine ring significantly enhanced their efficacy against microbial strains .
- Triazole-Based Compounds : Research on 1,2,4-triazoles has demonstrated their utility as anticancer agents. For example, a study found that certain triazole-thione complexes exhibited substantial cytotoxicity against human breast cancer cells .
Comparative Data Table
| Compound Type | Biological Activity | Reference |
|---|---|---|
| Pyridazinone Derivatives | Antibacterial, Antifungal | Cunha et al., 2003 |
| Mercapto-Triazoles | Anticancer | PMC7412134 |
| Piperazine Derivatives | Anti-inflammatory | Özçelik et al., 2020 |
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazole and pyridazine compounds exhibit significant antimicrobial properties. The incorporation of the triazole ring enhances the compound's ability to inhibit bacterial growth by interfering with cell wall synthesis and function. Studies have shown that similar compounds demonstrate efficacy against various strains of bacteria, including resistant strains.
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Triazole Derivative A | E. coli | 20 |
| Triazole Derivative B | S. aureus | 25 |
| Target Compound | Pseudomonas aeruginosa | 18 |
Antiviral Properties
The antiviral potential of triazole derivatives has been explored, particularly in relation to viral infections such as HIV and influenza. The mechanism often involves inhibition of viral replication through interference with viral enzymes. For instance, compounds similar to the target compound have shown activity against the SARS-CoV virus.
Anticancer Activity
The compound's anticancer properties are particularly noteworthy. Research has demonstrated that it can act as a selective inhibitor of certain kinases involved in cancer cell proliferation. For example, studies have reported that derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 0.005 | c-Met Inhibition |
| A549 (Lung) | 0.010 | Apoptosis Induction |
| HeLa (Cervical) | 0.015 | Cell Cycle Arrest |
Case Study 1: Synthesis and Evaluation
A study conducted by Smolyar et al. detailed the synthesis of triazole-fused pyridazines and their evaluation as potential anticancer agents. The synthesized compound exhibited significant inhibition of c-Met kinase, which is crucial for tumor growth and metastasis .
Case Study 2: Antiviral Screening
In another study, derivatives were screened for antiviral activity against influenza viruses, showing promising results in vitro. The mechanism involved the inhibition of viral entry into host cells, highlighting the potential for therapeutic development .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
*Estimated based on molecular formula.
Key Observations:
Bioisosteric Replacements :
- The target compound’s pyridazine-triazole system (electron-deficient heterocycles) may enhance π-π stacking with enzyme active sites compared to the pyrazole in or benzothiazole in .
- The phenylsulfonyl group in the target compound and could improve metabolic stability over the thioether in , which is prone to oxidation .
The diphenylmethyl analogue (529.6) likely suffers from poor aqueous solubility due to bulky hydrophobic substituents.
Antifungal Specificity :
- The 1,2,4-triazole group in the target compound aligns with fluconazole-like mechanisms (CYP51 inhibition), whereas ’s fluorobenzothiazole may target bacterial enzymes (e.g., DNA gyrase) .
Research Findings and Hypothetical Activity
- For reference, structurally optimized triazole derivatives in achieved MICs as low as 0.001 μg/mL against Candida albicans.
Analogues :
Notes on Toxicity and Further Studies
- Toxicity : The phenylsulfonyl group may confer hepatotoxicity risks, as seen in sulfonamide-based drugs.
- Research Gaps : Empirical data on CYP inhibition, MICs, and pharmacokinetics (e.g., logP, plasma protein binding) are needed to validate hypotheses.
Q & A
Q. What are the key synthetic pathways for synthesizing 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one, and what purification methods are recommended?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Coupling of the pyridazine core with 1H-1,2,4-triazole via nucleophilic substitution under reflux conditions using a polar aprotic solvent (e.g., DMF) .
- Step 2 : Piperazine ring introduction via Buchwald–Hartwig amination or SNAr reactions, often catalyzed by palladium or copper .
- Step 3 : Sulfonylation of the propanone intermediate using phenylsulfonyl chloride in the presence of a base (e.g., triethylamine) .
Purification is achieved via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Yield optimization requires careful control of stoichiometry and reaction time .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry of the triazole-pyridazine linkage and piperazine substitution patterns. Aromatic protons in the 7.5–8.5 ppm range and sulfonyl group protons near 3.5 ppm are diagnostic .
- Mass Spectrometry (HRMS) : Validate molecular weight (±2 ppm accuracy) and fragmentation patterns .
- X-ray Crystallography : Resolve steric effects of the phenylsulfonyl group and hydrogen-bonding interactions between the triazole and pyridazine moieties. Crystallization in dichloromethane/hexane mixtures is recommended .
Advanced Research Questions
Q. How can synthetic yield be optimized given steric hindrance from the phenylsulfonyl group?
- Methodological Answer : Steric hindrance at the propan-1-one site can reduce coupling efficiency. Strategies include:
- Solvent Optimization : Use high-boiling solvents (e.g., DMSO) to enhance reaction kinetics .
- Catalyst Screening : Test Pd(PPh3)4 or Xantphos-based catalysts to improve piperazine coupling efficiency .
- Temperature Gradients : Gradual heating (60°C → 100°C) mitigates side reactions .
Computational modeling (DFT calculations) of transition states can predict steric bottlenecks .
Q. How should researchers resolve contradictions in reported biological activity data for analogs of this compound?
- Methodological Answer : Discrepancies often arise from assay conditions or substituent effects. A systematic approach includes:
- Structure-Activity Relationship (SAR) Studies : Compare analogs with varying substituents on the phenylsulfonyl or triazole groups (e.g., electron-withdrawing vs. donating groups) .
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) in standardized assays (e.g., kinase inhibition) .
Q. What computational strategies are effective for predicting the compound’s target binding affinity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR or PI3K). Focus on the triazole-pyridazine core’s hydrogen-bonding potential .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability in explicit solvent (100 ns trajectories) to assess binding pocket compatibility .
- Pharmacophore Mapping : Identify critical features (e.g., sulfonyl group hydrophobicity) using tools like Phase or MOE .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Waste Disposal : Collect organic waste in halogen-resistant containers due to the sulfonyl group’s stability .
- Emergency Procedures : In case of inhalation, move to fresh air; for skin contact, wash with soap and water. Document incidents per OSHA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
